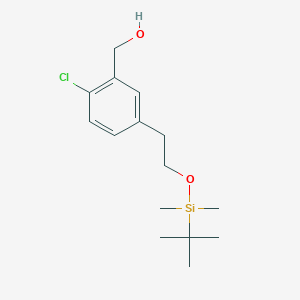
(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol: is a complex organic compound featuring a chlorophenyl group, an ethyl chain, and a tert-butyldimethylsilyl ether group
作用機序
Target of Action
Similar compounds are often used as intermediates in organic synthesis and pharmaceutical development .
Mode of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, like this compound, are often used as protective groups in organic synthesis due to their stability and ease of removal .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its structural features, such as the presence of a hydroxyl group and a silyl ether group .
Pharmacokinetics
The compound’s solubility in various solvents like dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability .
Result of Action
As an intermediate in organic synthesis, it could potentially be used to produce a variety of biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of moisture can influence the stability and efficacy of this compound . For instance, it’s known to react slowly with moisture/water . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorophenyl)methanol typically involves multiple steps:
Protection of the Alcohol Group: : The starting material, 2-chlorophenol, undergoes protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Alkylation: : The protected phenol is then alkylated using ethyl bromide or ethyl iodide to introduce the ethyl chain.
Reduction: : The alkylation product is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, temperature control, and purification methods would be optimized for efficiency and yield.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions can occur at the chloro group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: : KMnO4, OsO4, CrO3
Reduction: : NaBH4, LiAlH4, Zn/HCl
Substitution: : Nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi), or amines (RNH2)
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or alkanes
Substitution: : Formation of various substituted phenyl compounds
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: : Potential use in the study of enzyme inhibitors or as a building block for bioactive molecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.
Industry: : Employed in the development of new materials or as an intermediate in the synthesis of more complex molecules.
類似化合物との比較
This compound is unique due to its specific structural features, such as the tert-butyldimethylsilyl ether group and the chlorophenyl moiety. Similar compounds might include other silyl-protected phenols or chlorophenols, but the presence of the ethyl chain and the specific protective group distinguishes it from others.
List of Similar Compounds
tert-Butyldimethylsilyl ethers
Chlorophenols
Ethyl-substituted phenols
特性
IUPAC Name |
[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10,17H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGSHUPALSXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)
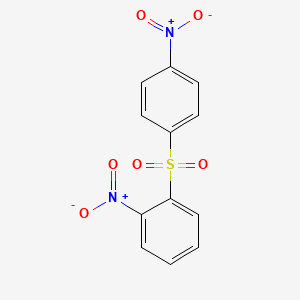
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)
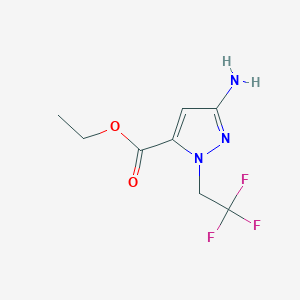
![5-chloro-2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide](/img/structure/B2926833.png)
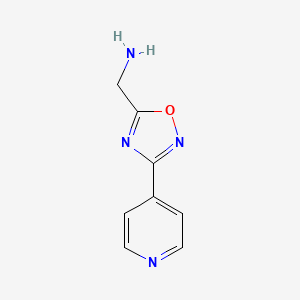
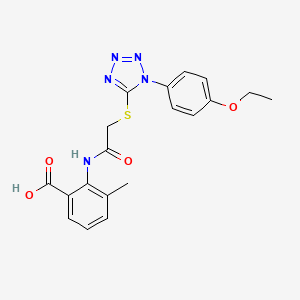
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)
![4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
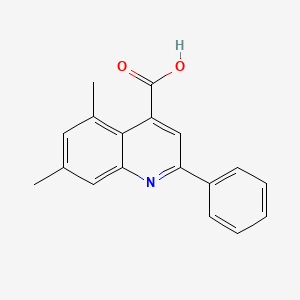
![5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2926843.png)
![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)
![3-Methyl-6-[5-(pyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2926846.png)
![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
